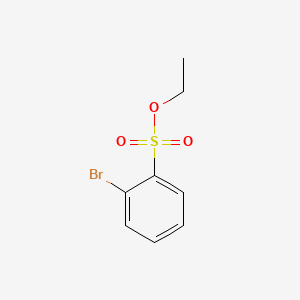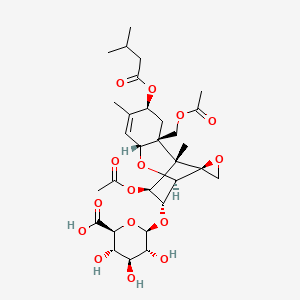![molecular formula C16H16F15NO4S B13414060 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-38-1](/img/structure/B13414060.png)
4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties, particularly its fluorinated segment. This compound is often used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. The initial step often includes the preparation of the fluorinated sulfonyl amine, followed by its reaction with butyl methacrylate under controlled conditions. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as reverse phase HPLC, is crucial to obtain the desired product .
化学反応の分析
Types of Reactions
4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: Common in the presence of nucleophiles.
Oxidation and Reduction: Depending on the reagents used, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted methacrylates, while oxidation can lead to the formation of sulfonic acids.
科学的研究の応用
4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Employed in the development of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism by which 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate exerts its effects involves its interaction with various molecular targets. The fluorinated segment of the compound enhances its stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl group plays a crucial role in its reactivity, particularly in substitution and addition reactions.
類似化合物との比較
Similar Compounds
- 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate
- 4-[Methyl[(heptadecafluorooctyl)sulfonyl]amino]butyl methacrylate
Uniqueness
Compared to similar compounds, 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is unique due to its specific fluorinated chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and reactivity.
特性
CAS番号 |
67906-38-1 |
|---|---|
分子式 |
C16H16F15NO4S |
分子量 |
603.3 g/mol |
IUPAC名 |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16F15NO4S/c1-8(2)9(33)36-7-5-4-6-32(3)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h1,4-7H2,2-3H3 |
InChIキー |
CRGIYPZDEQHQFH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)



![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)

![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)



![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)
